7-Acetamido-9H-fluoren-2-yl hydrogen sulfate
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Overview
Description
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an acetamido group and a hydrogen sulfate group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate typically involves the acylation of 9H-fluorene-2-amine with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with sulfuric acid to introduce the hydrogen sulfate group. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydrogen sulfate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the hydrogen sulfate group, making it less polar.
9H-Fluoren-2-yl hydrogen sulfate: Lacks the acetamido group, affecting its reactivity and interactions.
7-Acetamido-9H-fluoren-2-yl sulfonic acid: Contains a sulfonic acid group instead of a hydrogen sulfate group, altering its chemical properties.
Uniqueness
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is unique due to the presence of both the acetamido and hydrogen sulfate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1953-40-8 |
---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(7-acetamido-9H-fluoren-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(3-5-15(11)14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
WALIUAUSJDSYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OS(=O)(=O)O |
Origin of Product |
United States |
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